4-Bromohex-1-yne
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Overview
Description
4-Bromohex-1-yne is a chemical compound that has garnered significant attention due to its unique properties and various applications in scientific research and industry. This compound is widely used as a building block and an intermediate in organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromohex-1-yne can be synthesized through various methods. One common approach involves the bromination of hex-1-yne. The reaction typically uses bromine (Br₂) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the alkyne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products Formed:
Substitution Reactions: Products include various substituted alkynes.
Addition Reactions: Products include dihaloalkenes and haloalkanes.
Scientific Research Applications
4-Bromohex-1-yne is extensively used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromohex-1-yne involves its reactivity with various molecular targets. The triple bond in the alkyne allows it to participate in addition and substitution reactions, while the bromine atom can be a site for nucleophilic attack. These properties make it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Hex-1-yne: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromohexane: Contains a single bond instead of a triple bond, limiting its reactivity in addition reactions.
2-Bromohex-1-yne: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromohex-1-yne’s combination of a bromine atom and a triple bond makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C6H9Br |
---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
4-bromohex-1-yne |
InChI |
InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h1,6H,4-5H2,2H3 |
InChI Key |
BNQGWWAOHWYBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#C)Br |
Origin of Product |
United States |
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